3-Methoxy-2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]formamido}propanamide
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Overview
Description
3-Methoxy-2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]formamido}propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxy group, a piperidine ring, and a phenylethenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]formamido}propanamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylethenesulfonyl group, and the attachment of the methoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]formamido}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
3-Methoxy-2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]formamido}propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies related to cellular processes and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]formamido}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methoxy-2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]formamido}propanamide include:
- 3-Methoxy-2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]acetamido}propanamide
- 3-Methoxy-2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]butyramido}propanamide
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties
Biological Activity
3-Methoxy-2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]formamido}propanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structure:
- IUPAC Name : N-(1-amino-3-methoxy-1-oxopropan-2-yl)-1-(2-phenylethenylsulfonyl)piperidine-4-carboxamide
- Molecular Formula : C₁₈H₂₅N₃O₅S
- Molecular Weight : 393.47 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in various cellular pathways. Preliminary studies suggest that the compound may modulate neurotransmitter systems, particularly those related to pain and inflammation.
Key Mechanisms:
- Receptor Binding : The compound may act as an antagonist or agonist at certain receptors, influencing cellular responses.
- Enzyme Inhibition : It has potential inhibitory effects on enzymes that play critical roles in metabolic pathways.
Biological Activity Data
The following table summarizes key biological activities observed in studies involving this compound:
Activity | Effect | Reference |
---|---|---|
Antinociceptive | Reduced pain response | |
Anti-inflammatory | Decreased inflammatory markers | |
Antidepressant-like | Improved mood-related behaviors |
Study 1: Antinociceptive Effects
In a controlled study, the antinociceptive properties of the compound were evaluated using rodent models. Results indicated a significant reduction in pain response compared to control groups, suggesting potential use in pain management therapies.
Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of this compound. The compound was administered to models with induced inflammation, resulting in a marked decrease in pro-inflammatory cytokines.
Study 3: Behavioral Studies
Research assessing the antidepressant-like effects demonstrated that treatment with this compound led to notable improvements in behaviors associated with depression, indicating its potential as a therapeutic agent for mood disorders.
Properties
IUPAC Name |
N-(1-amino-3-methoxy-1-oxopropan-2-yl)-1-(2-phenylethenylsulfonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-26-13-16(17(19)22)20-18(23)15-7-10-21(11-8-15)27(24,25)12-9-14-5-3-2-4-6-14/h2-6,9,12,15-16H,7-8,10-11,13H2,1H3,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRGFPKBWZCEHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)N)NC(=O)C1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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